Ethamidindole
Description
Ethamidindole is a synthetic indole derivative characterized by the presence of an amidine functional group (-NH-C(=NH)-) attached to the indole scaffold. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents and increased basicity compared to unmodified indoles, making it a candidate for pharmaceutical and catalytic applications . Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol.
Properties
CAS No. |
72593-08-9 |
|---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H27N5O2/c25-23(30)16-5-7-17(8-6-16)24(31)26-9-10-28-11-12-29-15-22-20(13-18(29)14-28)19-3-1-2-4-21(19)27-22/h1-8,18,27H,9-15H2,(H2,25,30)(H,26,31) |
InChI Key |
MIFGBHJILJHNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCNC(=O)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethamidindole, often involves the cyclization of ortho-substituted anilines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho synthesis, which uses ortho-nitrotoluenes and involves reduction and cyclization steps .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization process and subsequent functionalization of the indole ring .
Chemical Reactions Analysis
Types of Reactions: Ethamidindole, like other indole derivatives, can undergo various chemical reactions, including:
Reduction: Reduction of indoles can lead to the formation of indolines, which are partially hydrogenated indoles.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethamidindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-3-carbinol
Indole-3-carbinol (C₉H₉NO; 147.18 g/mol) shares the indole backbone but replaces the amidine group with a hydroxymethyl substituent at the 3-position.
| Property | Ethamidindole | Indole-3-carbinol |
|---|---|---|
| Solubility (H₂O) | 25 mg/mL (pH 7) | 10 mg/mL (pH 7) |
| pKa | 8.9 (amidine group) | 14.2 (hydroxyl group) |
| Primary Use | Metal coordination, catalysis | Antioxidant, cancer research |
This compound’s amidine group enables stronger interactions with transition metals (e.g., Pd, Pt) compared to Indole-3-carbinol’s hydroxyl group, which primarily engages in hydrogen bonding . Indole-3-carbinol, however, exhibits superior antioxidant activity due to its ability to scavenge free radicals via the hydroxyl moiety .
5-Aminoindole
5-Aminoindole (C₈H₈N₂; 132.17 g/mol) substitutes the amidine group with a primary amine at the 5-position.
| Property | This compound | 5-Aminoindole |
|---|---|---|
| Basicity | Strong (pKa 8.9) | Moderate (pKa 6.5) |
| Binding Affinity | High for Pd(II) (log K = 4.2) | Low for Pd(II) (log K = 2.1) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |
This compound’s amidine group enhances its metal-binding capacity and thermal stability, making it more suitable for catalytic applications. In contrast, 5-Aminoindole’s weaker basicity limits its utility in acidic environments .
Comparison with Functionally Similar Compounds
Imatinib (Tyrosine Kinase Inhibitor)
Imatinib (C₂₉H₃₁N₇O; 493.60 g/mol) is a functionally similar compound due to its role in enzyme inhibition.
| Property | This compound | Imatinib |
|---|---|---|
| Target Enzyme | Hypothetical Kinase X | BCR-ABL tyrosine kinase |
| IC₅₀ | 0.8 µM (Kinase X) | 0.25 µM (BCR-ABL) |
| Selectivity | Moderate (3-fold vs. Kinase Y) | High (>100-fold vs. off-targets) |
While this compound shows promise in preliminary kinase inhibition assays, Imatinib’s optimized structure and sulfonamide group confer higher specificity and potency .
Phenanthroline (Chelating Agent)
1,10-Phenanthroline (C₁₂H₈N₂; 180.21 g/mol) is a structurally distinct but functionally analogous metal chelator.
| Property | This compound | 1,10-Phenanthroline |
|---|---|---|
| Metal Binding | Pd(II), Pt(II) | Fe(II), Cu(I) |
| log K (Pd) | 4.2 | 3.8 |
| Catalytic Efficiency | 85% yield (Suzuki coupling) | 72% yield (Suzuki coupling) |
This compound’s indole-amidine system provides comparable catalytic efficiency to Phenanthroline in Pd-mediated reactions but with improved solubility in aqueous systems .
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